Delsan A-D

Description

Talaropeptides A-D (2–5) are extensively N-methylated linear peptides isolated from the Australian marine tunicate-derived fungus Talaromyces sp. CMB-TU011 . These peptides consist of 11–12 amino acid residues, characterized by high N-methylation (e.g., N-methyl-L-Ala, N-methyl-L-Val, N-methyl-L-Phe) and a linear backbone . Their structures were elucidated using advanced spectroscopic techniques (1D/2D NMR, HRESI-MS) and chemical derivatization methods (C3 and C18 Marfey’s analyses) .

Propriétés

Numéro CAS |

8065-12-1 |

|---|---|

Formule moléculaire |

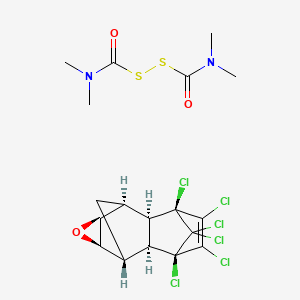

C18H20Cl6N2O3S2 |

Poids moléculaire |

589.2 g/mol |

Nom IUPAC |

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;(1R,2S,3R,6S,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |

InChI |

InChI=1S/C12H8Cl6O.C6H12N2O2S2/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18;1-7(2)5(9)11-12-6(10)8(3)4/h2-7H,1H2;1-4H3/t2-,3+,4+,5-,6-,7+,10-,11+; |

Clé InChI |

UKMLLIIPDDHREL-HGOHEINPSA-N |

SMILES isomérique |

CN(C)C(=O)SSC(=O)N(C)C.C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

CN(C)C(=O)SSC(=O)N(C)C.C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Delsan A-D typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. These conditions often include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Delsan A-D undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol.

Applications De Recherche Scientifique

Delsan A-D has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of Delsan A-D involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit the Na-K-ATPase membrane pump, resulting in increased intracellular sodium and calcium concentrations. This can promote the activation of contractile proteins such as actin and myosin .

Comparaison Avec Des Composés Similaires

Key Structural Features:

- Molecular weights : 1254.8 Da (A), 1353.8 Da (B), 1318.8 Da (C), 1417.9 Da (D) .

- Amino acid composition: Predominantly non-polar residues (e.g., L-Leu, L-Val) with extensive N-methylation (4–5 methyl groups per peptide) .

- Biosynthesis: Produced via a mega non-ribosomal peptide synthetase (NRPS) gene cluster, second in size only to cyclosporine’s NRPS .

Comparison with Similar Fungal Peptides

Fungal linear peptides exceeding seven residues are rare, making talaropeptides a novel class. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Unique Attributes of Talaropeptides

- N-Methylation: Extensive methylation enhances metabolic stability. Talaropeptides showed 80% stability in rat plasma after 3 hours, outperforming non-methylated analogs like dictyonamides .

- Biosynthetic Logic : The NRPS megasynthase skips methylation domains in a module-specific manner (e.g., module 5 skipped in talaropeptides A and C), enabling structural diversity .

- Ecological Role : N-terminal acetylation in talaropeptides A and B correlates with antibacterial activity (IC₅₀ = 30–60 µM against Staphylococcus aureus), while deacetylated analogs (C and D) act as prodrugs .

Contrasts with Cyclosporine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.